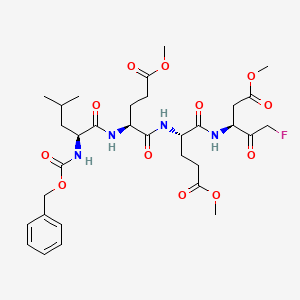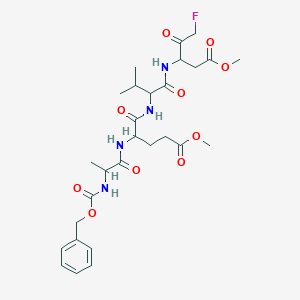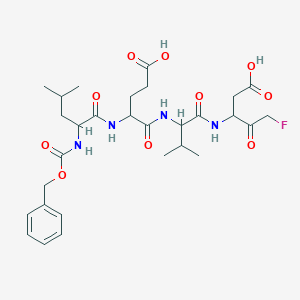
Protein SSX4 (61-80)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein SSX4
Applications De Recherche Scientifique
Expression in Cancer and Potential as a Cancer/Testis Antigen
Protein SSX4, along with other SSX family members, is primarily expressed in the testis and, to a lesser extent, the thyroid. Its aberrant expression in various cancer types, including melanomas, has been observed. This abnormal expression makes SSX proteins, including SSX4, part of a growing family of cancer/testis antigens. These antigens are considered potential targets for cancer immunotherapy. For instance, Santos et al. (2000) developed a monoclonal antibody that recognizes SSX2, SSX3, and SSX4 proteins, which could be useful in assessing the expression status of melanoma cases for immunotherapeutic trials (N. R. dos Santos et al., 2000).
Interaction with Other Proteins and Implications for Cellular Signaling
The cancer-related protein SSX2, which shares homology with SSX4, has been shown to interact with RAB3IP and a novel protein, SSX2IP. Although the study focused on SSX2, the close homology with SSX4 suggests potential similar interactions that could be important for understanding cellular signaling networks in normal and malignant growth. This was explored by De Bruijn et al. (2002), who found that these interactions might have significant implications for cellular growth mechanisms (D. D. de Bruijn et al., 2002).
Protein Structure Determination Techniques
Techniques like serial femtosecond crystallography, as explored by Boutet et al. (2012), have been critical in determining the high-resolution structure of proteins like SSX4. Such methods are increasingly relevant for analyzing the structure of hard-to-crystallize molecules, providing a deeper understanding of proteins' structural and functional aspects (S. Boutet et al., 2012).
Identification of T Cell Epitopes
The identification of T cell epitopes in proteins like SSX4 can be crucial for developing immunotherapies against cancers expressing these antigens. Research by He et al. (2008) highlighted the importance of identifying such epitopes, demonstrating the potential of peptides derived from the SSX family in eliciting strong T cell immune responses, which could be beneficial in cancer treatments (Yangdong He et al., 2008).
Secondary Structure Prediction in Proteins
Deep learning techniques, like the Deep Convolutional Neural Fields presented by Wang et al. (2015), provide innovative methods for predicting protein secondary structures, which could be applied to proteins like SSX4. Such advancements in computational biology can enhance our understanding of protein structures and functions (Sheng Wang et al., 2015).
T Cell Responses in Cancer-Free Individuals
Investigating T cell responses against proteins like SSX4 in cancer-free individuals, as conducted by Godefroy et al. (2007), can provide insights into potential immunotherapeutic applications. Such studies can pave the way for the development of therapies targeting SSX-expressing tumors (E. Godefroy et al., 2007).
Propriétés
Séquence |
LGFKVTLPPFMRSKRAADFH |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Protein SSX4 (61-80) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





